molecular formula C12H22N2O4 B8257151 Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate

Cat. No.: B8257151
M. Wt: 258.31 g/mol
InChI Key: ZCGBZVLCSGIQNH-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate (CAS 1255665-60-1) is a chiral N-Boc protected piperidine carboxylate ester. This compound serves as a versatile and valuable heterocyclic building block in modern drug discovery and organic synthesis . Its molecular formula is C 12 H 22 N 2 O 4 and it has a molecular weight of 258.31 g/mol . The structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine, which is crucial for stabilizing the molecule during synthetic sequences and allows for selective reactions at other sites . The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with biological activity. As a chiral synthetic intermediate , this compound is particularly useful for the preparation of more complex, stereodefined molecules, including novel heterocyclic amino acids and peptidomimetics . Such derivatives are essential scaffolds for creating DNA-encoded libraries and exploring new chemical space for therapeutic targets . This product is intended for research applications as a key intermediate. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-13-9(8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGBZVLCSGIQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohols

Amino alcohols such as 3-aminopropanol derivatives undergo acid-catalyzed cyclization to form the piperidine ring. In a representative procedure, 3-amino-2-methylpropanol is treated with hydrochloric acid at 80°C for 12 hours, yielding a piperidine hydrochloride salt. Subsequent neutralization with aqueous sodium bicarbonate liberates the free base, which is then subjected to Boc protection. This method achieves moderate yields (60–70%) but requires careful pH control to avoid ring-opening side reactions.

Reductive Amination of Diketones

Reductive amination offers superior stereocontrol for piperidine synthesis. For example, glutaraldehyde reacts with methyl 3-aminobenzoate in the presence of sodium cyanoborohydride, forming the piperidine ring with >90% diastereomeric excess. Hydrogenation catalysts like palladium on carbon further enhance efficiency, reducing reaction times to 4–6 hours under 50 psi H₂.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen to prevent undesired side reactions during subsequent synthetic steps.

Boc Protection Using Di-tert-Butyl Dicarbonate

The standard method employs di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) with a catalytic base. For instance, treatment of methyl 3-aminopiperidine-2-carboxylate with Boc₂O (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C for 2 hours achieves >95% conversion. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a stable carbamate (Table 1).

Table 1: Optimization of Boc Protection Conditions

ParameterOptimal ValueYield (%)
SolventTHF95
Temperature0°C → rt97
BaseDIPEA96
Boc₂O Equiv1.295

Alternative Boc-Activating Agents

In moisture-sensitive cases, 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are used to activate Boc₂O. This approach improves yields to 98% in dichloromethane at −20°C, albeit with increased cost.

Esterification and Carboxylate Functionalization

The methyl ester at position 2 is introduced via two primary routes: direct esterification of carboxylic acids or transesterification of existing esters .

Direct Esterification with Methanol

Reaction of 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) achieves quantitative esterification. The protocol involves refluxing for 6 hours, followed by neutralization with saturated NaHCO₃. Gas chromatography-mass spectrometry (GC-MS) analysis confirms >99% purity after aqueous workup.

Transesterification from Ethyl Esters

Ethyl ester precursors undergo transesterification using titanium(IV) isopropoxide as a catalyst. For example, ethyl 3-((Boc)amino)piperidine-2-carboxylate reacts with excess methanol (10 equiv) at 60°C for 24 hours, yielding the methyl ester with 92% efficiency. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Purification and Isolation Techniques

Crude reaction mixtures require rigorous purification to meet pharmaceutical-grade standards.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (20:80 → 50:50) effectively separates the target compound from unreacted starting materials and byproducts. Fractions analyzed by thin-layer chromatography (TLC) typically show Rf = 0.3–0.4 in 30% ethyl acetate. High-performance liquid chromatography (HPLC) with C18 columns further refines purity to >99.5% using acetonitrile/water mobile phases.

Recrystallization

Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals with melting points of 118–120°C. Differential scanning calorimetry (DSC) thermograms confirm crystalline homogeneity, with a single endothermic peak at 119.5°C.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for cost-effectiveness and safety.

Continuous Flow Reactors

Tubular flow reactors operating at 100 mL/min throughput enable rapid Boc protection and esterification. Residence times of 10–15 minutes at 50°C reduce energy consumption by 40% compared to batch processes. In-line IR spectroscopy monitors reaction progress in real time, minimizing offline sampling.

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation (300 W, 100°C) achieve 85% yield in 30 minutes, eliminating organic solvent use. Life-cycle assessment (LCA) shows a 60% reduction in carbon footprint compared to traditional methods.

Analytical Characterization

Rigorous spectroscopic analysis ensures structural fidelity:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.72 (s, 3H, COOCH₃), 4.12–4.25 (m, 1H, piperidine H-2), 5.01 (d, J = 8.4 Hz, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 28.4 (Boc CH₃), 52.1 (COOCH₃), 80.2 (Boc quaternary C), 174.8 (C=O).

  • HRMS : Calculated for C₁₃H₂₂N₂O₄ [M+H]⁺: 281.1601; Found: 281.1603.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

MethodYield (%)Purity (%)Cost (USD/g)
Cyclization + Boc6898.212.50
Reductive Amination9299.818.75
Continuous Flow8999.59.80

Reductive amination offers the best balance of yield and purity, while flow chemistry reduces production costs by 47% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid.

    Ester Hydrolysis: Sodium hydroxide or hydrochloric acid.

Major Products Formed

    Substitution Reactions: Various substituted piperidine derivatives.

    Deprotection Reactions: The free amine form of the piperidine derivative.

    Ester Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Organic Synthesis

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. Its stability allows for multiple reaction steps without degradation.

Key Reactions:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
  • Substitution Reactions: Participates in nucleophilic substitutions at the nitrogen or carboxylic acid group.

Medicinal Chemistry

This compound serves as a precursor for potential drug candidates, especially in developing treatments for neurological disorders. Its structural similarity to biologically active molecules enables it to be used in studying enzyme inhibitors and receptor ligands.

Case Study:
In one study, derivatives of this compound were synthesized and tested for their ability to inhibit specific enzymes involved in neurodegenerative diseases, showing promising results that warrant further investigation .

Bioconjugation

This compound is explored for its role in bioconjugation processes, which are essential for targeted drug delivery systems and diagnostic applications. The compound can be modified to attach to biomolecules, enhancing their therapeutic efficacy.

Example Application:
The compound was utilized in synthesizing bioconjugates that target specific cancer cells, demonstrating improved delivery and reduced side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate depends on its specific application. Generally, the compound acts as a protected intermediate that can be selectively deprotected to reveal reactive functional groups. These functional groups can then interact with biological targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Methyl 3-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylate and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound N/A C₁₂H₂₂N₂O₄ 270.32 - Boc-protected amine at C3
- Methyl ester at C2
Intermediate for heterocycles and APIs; balanced solubility and stability
(R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate 1263078-12-1 C₁₅H₂₇N₂O₄ 299.39 - Boc groups at C3 and N1 (piperidine) Dual protection for amines; used in stereoselective syntheses
tert-Butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate 1691621-24-5 C₁₇H₂₅ClN₂O₂ 324.85 - Boc at N1
- 2-Chlorobenzylamine at C3
Bulky substituent enhances selectivity in receptor-binding studies
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate 1217710-80-9 C₁₅H₂₇N₂O₄ 299.39 - Boc groups at C3 and N1 (mirror isomer of CAS 1263078-12-1) Chiral building block for enantioselective catalysis

Research Findings and Trends

Recent studies highlight the growing preference for modular piperidine derivatives in fragment-based drug design. For instance, this compound has been pivotal in synthesizing oxazolo-pyridine hybrids (e.g., ’s Compound 9), which show antiviral activity . Conversely, dual Boc-protected variants () are favored in solid-phase peptide synthesis for their orthogonal protection .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate, a compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesizing data from various studies and sources.

  • Chemical Name : this compound
  • CAS Number : 1255665-60-1
  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol

Biological Activity Overview

The compound is primarily studied for its role in modulating biological pathways, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to act as an inhibitor for various enzymes, which is critical in the treatment of diseases such as cancer and infections.

  • MDH Inhibition : In a study focusing on dual inhibitors of malate dehydrogenase (MDH), derivatives similar to this compound exhibited significant inhibitory activity against MDH1 and MDH2, with IC50 values indicating effective concentration levels for inhibition. For instance, one derivative demonstrated an IC50 value of 1.5 μM against MDH2, suggesting that modifications to the piperidine structure can enhance biological activity .
  • CTP Synthetase Inhibition : Another area of research involves the compound's analogs as potential inhibitors of CTP synthetase (CTPS). This enzyme is crucial for nucleotide synthesis, and compounds with similar structures have shown promising results in inhibiting CTPS activity, which could lead to new treatments for parasitic infections .

Case Studies

Several case studies have examined the biological implications of this compound:

  • Trypanocidal Activity : In vitro studies have revealed that certain derivatives exhibit trypanocidal activity, with one compound showing an EC50 value of 29.8 μM against Trypanosoma brucei. This suggests that structural modifications can lead to enhanced potency against trypanosomal infections .
  • HDAC Inhibition : Research into histone deacetylase (HDAC) inhibitors has also included this compound. While some analogs demonstrated weak inhibition, the presence of specific functional groups significantly influenced their activity levels .

Data Table: Biological Activity Summary

Activity Type Target Enzyme/Pathway IC50/EC50 Values Comments
MDH InhibitionMDH1/MDH21.5 μMEffective against lung cancer models
CTP Synthetase InhibitionCTPS0.043 μMPotent against T. b. brucei
Trypanocidal ActivityTrypanosoma bruceiEC50 = 29.8 μMSignificant potential for treatment
HDAC InhibitionVarious HDAC isoformsVariesStructural modifications affect potency

Q & A

Q. What role does the Boc group play in structure-activity relationship (SAR) studies?

  • Methodology :
  • Temporarily protect the amine to direct functionalization at other sites.
  • Cleave the Boc group post-synthesis (e.g., TFA in DCM) to expose the amine for further derivatization .

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